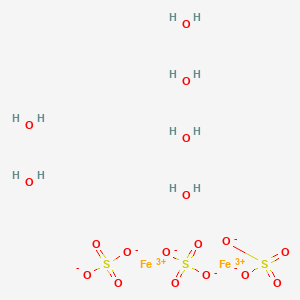
Ferric sulfate trihydrate
Overview
Description
Ferric sulfate trihydrate, with the chemical formula Fe₂(SO₄)₃·3H₂O, is a hydrated form of ferric sulfate. It is a grayish-white crystalline compound that is commonly used in various industrial and scientific applications. This compound is known for its role as a coagulant in water treatment, a mordant in dyeing processes, and a reagent in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric sulfate trihydrate can be synthesized through the reaction of sulfuric acid with ferrous sulfate in the presence of an oxidizing agent. The typical reaction involves the following steps:
- Dissolve ferrous sulfate (FeSO₄) in water.
- Add sulfuric acid (H₂SO₄) to the solution.
- Introduce an oxidizing agent such as hydrogen peroxide (H₂O₂) to oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺).
- The resulting ferric sulfate solution is then crystallized to obtain this compound.
Industrial Production Methods: In industrial settings, this compound is produced on a large scale by treating iron waste materials with sulfuric acid and an oxidizing agent. The process involves heating the mixture to facilitate the reaction and then allowing the solution to cool and crystallize .
Chemical Reactions Analysis
Types of Reactions: Ferric sulfate trihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Ferric ions (Fe³⁺) can be reduced to ferrous ions (Fe²⁺) in the presence of reducing agents.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form ferric hydroxide and sulfuric acid.
Complexation Reactions: Ferric ions can form complexes with ligands such as oxalate, resulting in compounds like potassium trisoxalatoferrate(III) trihydrate.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), chlorine (Cl₂), and nitric acid (HNO₃) are commonly used to oxidize ferrous ions to ferric ions.
Reducing Agents: Reducing agents such as ascorbic acid can reduce ferric ions to ferrous ions.
Ligands: Oxalate ions (C₂O₄²⁻) are used in complexation reactions to form ferric oxalate complexes.
Major Products Formed:
Ferric Hydroxide: Formed through hydrolysis.
Ferric Oxalate Complexes: Formed through complexation reactions with oxalate ions.
Scientific Research Applications
Ferric sulfate trihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical syntheses and analytical procedures.
Biology: Employed in studies involving iron metabolism and its role in biological systems.
Medicine: Utilized in dermatology as a hemostatic agent and in dentistry for pulpotomy procedures.
Mechanism of Action
The primary mechanism of action of ferric sulfate trihydrate involves its ability to act as a coagulant and hemostatic agent. In water treatment, ferric ions neutralize the charges on suspended particles, causing them to aggregate and form larger particles that can be easily removed. In medical applications, ferric sulfate interacts with blood proteins to form a coagulum, effectively stopping bleeding .
Comparison with Similar Compounds
Ferric sulfate trihydrate can be compared with other ferric sulfate hydrates and related compounds:
Ferric Sulfate Pentahydrate (Fe₂(SO₄)₃·5H₂O): Similar in composition but contains more water molecules.
Ferric Sulfate Nonahydrate (Fe₂(SO₄)₃·9H₂O): Contains even more water molecules and has different physical properties.
Ferric Chloride (FeCl₃): Another ferric compound used in water treatment and as a coagulant, but with different chemical properties and applications.
Ferric Nitrate (Fe(NO₃)₃): Used in similar applications but has different solubility and reactivity characteristics
This compound is unique due to its specific hydration state, which influences its solubility, reactivity, and suitability for various applications.
Properties
IUPAC Name |
iron(3+);trisulfate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.3H2O4S.6H2O/c;;3*1-5(2,3)4;;;;;;/h;;3*(H2,1,2,3,4);6*1H2/q2*+3;;;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDSVFZDNDFBNL-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2H12O18S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10028-22-5 (Parent) | |
| Record name | Iron(III) sulfate (2:3), hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013761892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90160248 | |
| Record name | Iron(III) sulfate (2:3), hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13761-89-2 | |
| Record name | Iron(III) sulfate (2:3), hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013761892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(III) sulfate (2:3), hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















